CID 5460551

Description

CID 5460551 (PubChem Compound Identifier 5460551) is a chemical compound cataloged in the PubChem database. This absence precludes a detailed introduction or comparison with analogous compounds based on the current sources.

Properties

Molecular Formula |

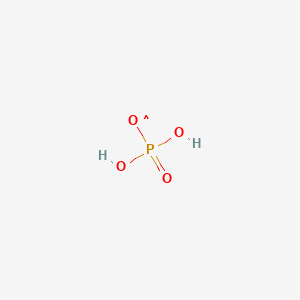

H2O4P |

|---|---|

Molecular Weight |

96.987 g/mol |

InChI |

InChI=1S/H2O4P/c1-5(2,3)4/h(H2,1,2,3) |

InChI Key |

FPENSXCWDDOFJI-UHFFFAOYSA-N |

Canonical SMILES |

OP(=O)(O)[O] |

Origin of Product |

United States |

Comparison with Similar Compounds

Framework for Comparative Analysis of Chemical Compounds

Below is a generalized approach derived from the evidence:

Key Parameters for Comparison

Structural Similarity :

- 2D/3D overlays (e.g., steroid backbone orientation in substrates like taurocholic acid [CID 6675] and taurolithocholic acid [CID 439763]) .

- Functional group alignment (e.g., betulin-derived inhibitors [CID 72326, 64971] vs. ginkgolic acid [CID 5469634]) .

Functional/Pharmacological Properties :

- Substrate specificity (e.g., inhibitors like BSP [CID 5345] and irbesartan [CID 3749] target distinct enzymes or transporters) .

- Bioavailability metrics (e.g., log P, solubility) as seen in CAS 1254115-23-5 (CID 57416287) .

Experimental Data: LC-ESI-MS fragmentation patterns for structural elucidation (e.g., differentiation of ginsenoside isomers using CID techniques) . Activity assays (e.g., enzyme inhibition IC50 values for betulinic acid derivatives) .

Example Comparison Table (Hypothetical)

The following table illustrates how structurally or functionally related compounds might be compared if data for CID 5460551 were available:

Research Findings and Limitations

Critical Observations from Evidence

- Structural overlays (e.g., DHEAS [CID 12594] vs. taurocholic acid [CID 6675]) highlight how minor stereochemical differences dictate substrate specificity .

- Betulinic acid derivatives (CID 64971) exhibit enhanced pharmacological profiles over parent compounds due to functional group modifications .

- LC-ESI-MS with CID is essential for differentiating isomers (e.g., ginsenosides Rf and F11) .

Gaps in Data for this compound

- No spectral, synthetic, or bioactivity data are available in the evidence.

- Comparisons are speculative without experimental validation.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 5460551’s molecular interactions?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Problem: Mechanism of this compound’s binding affinity.

- Intervention: Comparative analysis with structural analogs.

- Outcome: Quantitative binding constants (e.g., IC₅₀ values).

Ensure specificity and testability by aligning with gaps in existing literature . Avoid vague terms like "explore" or "investigate"; instead, use measurable outcomes (e.g., "quantify," "compare") .

Q. What strategies ensure a rigorous literature review for this compound-related studies?

- Methodological Answer :

- Step 1 : Use databases like PubMed and SciFinder with search terms combining "this compound" and domain-specific keywords (e.g., "kinase inhibition," "spectroscopic characterization").

- Step 2 : Prioritize primary sources (peer-reviewed articles, patents) over secondary summaries.

- Step 3 : Map contradictions (e.g., conflicting IC₅₀ values) using comparative tables to identify knowledge gaps .

Q. How to design reproducible experiments for synthesizing this compound derivatives?

- Methodological Answer :

- Protocol standardization : Document reagent sources (e.g., Sigma-Aldrych Lot#), equipment parameters (e.g., HPLC column type), and environmental conditions (temperature, humidity).

- Validation : Include positive/negative controls (e.g., known inhibitors) and replicate experiments ≥3 times.

- Reporting : Follow journal guidelines (e.g., Medicinal Chemistry Research) for compound characterization (NMR, HRMS data) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity data?

- Methodological Answer :

- Principal contradiction analysis : Identify the dominant factor influencing discrepancies (e.g., assay type, cell line variability). For example, IC₅₀ differences in cancer vs. non-cancer models may reflect cell-specific uptake mechanisms .

- Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity, in vivo efficacy assays) .

- Meta-analysis : Pool data from ≥10 studies to calculate weighted averages and confidence intervals .

Q. What computational and experimental methods optimize this compound’s pharmacokinetic profile?

- Methodological Answer :

- In silico screening : Use QSAR models to predict ADMET properties (e.g., logP, CYP450 inhibition).

- Structural optimization : Introduce functional groups (e.g., PEGylation) to enhance solubility without compromising target binding.

- In vivo validation : Conduct PK/PD studies in rodent models with LC-MS/MS quantification of plasma concentrations .

Q. How to integrate cross-disciplinary approaches (e.g., chemoinformatics and molecular biology) for this compound research?

- Methodological Answer :

- Workflow design :

Cheminformatics : Generate a derivative library (100–500 compounds) with diversity-oriented synthesis.

High-throughput screening : Use automated platforms (e.g., 384-well assays) for activity profiling.

Omics integration : Perform transcriptomic analysis to identify off-target effects .

Q. What statistical frameworks validate hypotheses about this compound’s mechanism of action?

- Methodological Answer :

- Hypothesis testing : Apply ANOVA for dose-response comparisons (α=0.05, Bonferroni correction).

- Bayesian modeling : Estimate posterior probabilities for target engagement using prior data from related compounds.

- Machine learning : Train classifiers (e.g., random forests) to predict bioactivity based on molecular descriptors .

Q. How to address ethical and reproducibility challenges in this compound research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.